D,L-Buthionine
Overview
Description
Synthesis Analysis
The synthesis of D,L-Buthionine and its isotopically labeled forms, such as L- and D-[methyl-11C]methionine, involves starting from carbon-11 (11C) methyl iodide to achieve high optical purity and radiochemical yields. This process is notable for its efficiency and high success rate, making it a valuable method for producing these compounds for research purposes (Långström et al., 1987).
Molecular Structure Analysis
The molecular structure of buthionine sulfoximine (BSO) has been elucidated through various spectroscopic and structural analyses. For instance, the binuclear silver complex with L-buthionine sulfoximine showcases the coordination of nitrogen and carboxylate groups of the amino acid moiety to silver atoms, highlighting the complex's structural details and interactions (Bergamini et al., 2012).
Chemical Reactions and Properties
BSO is known for its potent inhibition of glutathione synthesis by targeting γ-glutamylcysteine synthetase. This specific inhibition is crucial for understanding its biochemical behavior and its potential use in various experimental systems. The compound's chemical reactivity and inhibition potency provide insights into the enzyme-substrate interactions at a molecular level (Griffith & Meister, 1979).
Physical Properties Analysis
The physical properties of D,L-Buthionine derivatives, including their crystallization behavior and solubility, have been studied to understand their stability and reactivity. The analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine provides valuable information on the compound's physical characteristics and how they influence its biological activity and potential therapeutic applications (Campbell et al., 1991).
Scientific Research Applications
Inhibition of Glutathione Biosynthesis : L-S,R-buthionine sulfoximine (BSO) is a potent specific inhibitor of gamma-glutamylcysteine synthetase, which plays a crucial role in glutathione (GSH) biosynthesis. This inhibition has significant implications in the study of cellular metabolism and the management of diseases where glutathione levels are a factor (Bailey, 1998).
Application in Liver Studies : BSO can cause GSH depletion in the liver, an effect observed in mice studies. This property is useful in researching liver functions and diseases (Campbell, Hayward, & Griffith, 1991).
Protection Against Liver Injury : Despite depleting hepatic glutathione, L-Buthionine (S,R) sulfoximine has been found to protect against ethanol-induced liver injury in mice. This paradoxical effect offers insights into liver protection mechanisms (Donohue et al., 2007).
Effects in Animal Nutrition : D,L-Buthionine is used in animal feed, notably in poultry and swine, to enhance growth and improve carcass quality. It is an effective dietary supplement in these contexts (Romanet et al., 2020; Sychov et al., 2017).
Cancer Research : BSO has shown significant cytotoxic effects on neuroblastoma cell lines. It depletes glutathione, increasing the sensitivity of cancer cells to certain therapeutic agents, making it a potential tool in cancer research (Anderson et al., 1999; 1997).
Biochemical Studies : In various biochemical studies, D,L-Buthionine has been used to understand the synthesis and metabolism of amino acids, particularly methionine and its analogs in different organisms (Marrett, Bird, & Sunde, 1964; Williamson, Boettcher, & Meister, 1982).
Potential in Chemotherapy : L-BSO nanoformulations are being explored as potential chemotherapeutics due to their ability to increase cancer cell sensitivity to neoplastic agents (Mota, Pires, Serpa, & Bonifácio, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-butylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXPOJCFVMVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955062 | |
Record name | 2-Amino-4-(butylsulfanyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-Buthionine | |
CAS RN |
4378-14-7 | |
Record name | Buthionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(butylsulfanyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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